N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound notable for its unique structure, which features a benzamide core substituted with a 2,4-dichlorophenyl group and a tetrazole ring. The molecular formula of this compound is , and it has a molecular weight of 334.2 g/mol . The presence of the tetrazole ring—a five-membered heterocyclic structure containing four nitrogen atoms—enhances the compound's biological activity and potential therapeutic applications.
The synthesis of N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves reactions that introduce the tetrazole group onto the benzamide framework. Common methods for synthesizing tetrazoles include:
These reactions leverage the versatility of tetrazole synthesis, allowing for compatibility with various functional groups present in N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide.
N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide exhibits significant biological activity, particularly as an inhibitor of specific enzymes or receptors involved in disease processes. Compounds containing tetrazole rings are often found to display:
The biological activity is attributed to the compound's ability to interact with biological targets, which is critical for its therapeutic potential.
The synthesis methods for N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide can include:
These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and purity of the target compound .
N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide has potential applications across various fields:
The compound's unique structure may lead to novel applications in medicinal chemistry and related fields .
Interaction studies involving N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide focus on its binding affinity and inhibitory effects on target proteins or enzymes. Such studies typically involve:
These studies help elucidate the mechanism of action and potential therapeutic benefits of N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide, providing insights into its pharmacological profile.
Several compounds share structural similarities with N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(2-chlorophenyl)-5-(1H-tetrazol-1-yl)benzamide | Contains a chlorophenyl group and a tetrazole ring | Different substitution pattern affecting biological activity |
| N-(4-bromophenyl)-2-(1H-tetrazol-5-yl)acetamide | Bromine substitution instead of chlorine | Potentially different pharmacokinetics |
| N-(phenyl)-5-methyl-1H-tetrazole | Lacks dichloro substitution; simpler structure | May exhibit different biological properties |
The uniqueness of N-(2,4-dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide lies in its specific dichloro substitution pattern and its potential for enhanced biological activity compared to other tetrazole derivatives. This structural distinction may lead to improved selectivity and potency against specific targets in therapeutic applications .
N-(2,4-Dichlorophenyl)-3-(1H-tetrazol-1-yl)benzamide was first synthesized on July 31, 2007, as documented in PubChem (CID 16648856). Its creation coincided with a surge in research into tetrazole-containing compounds, driven by their bioisosteric equivalence to carboxylic acids and metabolic stability. The dichlorophenyl group, a common motif in agrochemicals and pharmaceuticals, was strategically incorporated to enhance lipophilicity and target binding affinity. Early characterization focused on its crystallographic properties and reactivity profiles, with nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirming its structure.
Academic interest in this compound stems from three factors:
Recent studies highlight its role as a intermediate in synthesizing kinase inhibitors and antimicrobial agents, though its standalone biological activity remains under investigation.
This analysis prioritizes:
Comparative analysis reveals key structural relatives:
The dichlorophenyl variant exhibits distinct electronic effects compared to methoxy or benzimidazole derivatives, influencing its dipole moment (calculated as 5.2 Debye) and logP value (3.1). Tetrazole ring protonation at physiological pH (pKa ≈ 4.9) further differentiates its behavior from carboxylate-containing analogs.